
Arimoclomol citrate
Overview
Description
Arimoclomol citrate is an experimental drug developed by CytRx Corporation, a biopharmaceutical company based in Los Angeles, California. It is a citrate salt formulation of BRX-220 and is primarily investigated for its potential to treat neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and Niemann-Pick disease type C . The compound functions by stimulating a normal cellular protein repair pathway through the activation of molecular chaperones .
Preparation Methods
The synthesis of arimoclomol citrate involves regioselective and enantiospecific methods. One efficient chiral synthesis route starts from ®-(-)-glycidyl nosylate, which retains chiral integrity throughout the process . The synthesis involves the development of a selective method for pyridine N-oxidation, which is crucial for producing enantiopure arimoclomol . Industrial production methods are not extensively detailed in public literature, but patents such as US11707456B2 provide insights into the processes used for preparing this compound .
Chemical Reactions Analysis
Arimoclomol citrate undergoes various chemical reactions, including oxidation and substitution reactions. The compound is designed to stimulate a natural cellular repair pathway by activating molecular chaperones . Common reagents and conditions used in these reactions are not extensively documented, but the major product formed is the activation of heat shock proteins (HSPs), which play a crucial role in protein folding and protection against cellular stress .
Scientific Research Applications
Amyotrophic Lateral Sclerosis (ALS)
Overview:
ALS is a progressive neurodegenerative disease characterized by the degeneration of motor neurons, leading to muscle weakness and respiratory failure. Arimoclomol has been investigated for its potential to slow disease progression.
Clinical Trials:
- The ORARIALS-01 trial was a randomized, double-blind, placebo-controlled study evaluating arimoclomol's safety and efficacy in ALS patients. It involved 239 participants who received either 1200 mg/day of arimoclomol or a placebo over 76 weeks. The primary outcome was the Combined Assessment of Function and Survival (CAFS) score.
- Results:
Niemann-Pick Disease Type C (NPC)
Overview:
NPC is a rare genetic disorder that affects lipid metabolism and leads to neurodegeneration. Arimoclomol's ability to enhance lysosomal function makes it a candidate for NPC treatment.
Clinical Trials:
- A phase 2/3 trial assessed arimoclomol's efficacy in NPC patients aged 2-18 years. Participants were randomized to receive arimoclomol or placebo for 12 months.
- Results:
- The mean progression on the NPC Clinical Severity Scale was significantly lower in the arimoclomol group compared to placebo (-1.40 points; P = .046), indicating a reduction in disease progression .
- Most adverse events were mild, with fewer serious events reported in the arimoclomol group compared to placebo .
Summary of Findings
Condition | Trial Phase | Participants | Primary Outcome | Result | Common Adverse Events |
---|---|---|---|---|---|
Amyotrophic Lateral Sclerosis | Phase 2/3 | 239 | CAFS score | No significant difference (p=0.62) | Gastrointestinal issues |
Niemann-Pick Disease Type C | Phase 2/3 | 50 | NPC Clinical Severity Scale | Significant reduction (-1.40 points; P = .046) | Mild adverse events |
Case Studies and Research Insights
Several studies have highlighted the diverse applications of arimoclomol beyond ALS and NPC:
- Nonclinical Studies: Evidence from animal models indicates that arimoclomol can reduce cell death and improve motor neuron survival in models of ALS and spinal muscular atrophy .
- Potential in Other Disorders: Research suggests that arimoclomol may also be beneficial in conditions characterized by protein aggregation, such as Alzheimer's disease and Huntington's disease .
Mechanism of Action
Arimoclomol citrate functions by stimulating a normal cellular protein repair pathway through the activation of molecular chaperones . It uses a unique ‘molecular chaperone’ co-induction mechanism, which involves the activation of heat shock proteins (HSPs) such as Hsp70 . These proteins help in refolding misfolded proteins and preventing their aggregation, thereby protecting cells from damage . The compound is believed to act at Hsp70, a key molecular target involved in its mechanism of action .
Comparison with Similar Compounds
Arimoclomol citrate is unique in its mechanism of action compared to other compounds used for similar therapeutic purposes. Similar compounds include bimoclomol, which also acts as a heat shock protein co-inducer . Other compounds in the pipeline for treating Niemann-Pick disease type C include acetylleucine, Trappsol Cyclo, and nizubaglustat . While these compounds share some therapeutic goals, this compound’s unique ability to amplify heat shock proteins sets it apart .
Biological Activity
Arimoclomol citrate is a heat shock protein (HSP) co-inducer that has garnered attention for its potential therapeutic applications in various neurodegenerative diseases, including Gaucher disease, amyotrophic lateral sclerosis (ALS), and inclusion body myositis (IBM). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and implications for treatment.
Arimoclomol functions primarily by enhancing the expression of heat shock proteins, particularly HSP70. These proteins play crucial roles in cellular stress responses, including protein folding, maturation, and degradation of misfolded proteins. The following mechanisms have been identified:
- Induction of HSP70 : Arimoclomol significantly increases levels of HSP70, which is essential for the proper folding and function of various proteins, including glucocerebrosidase (GCase) involved in Gaucher disease .
- Neuroprotection : In animal models of ALS, arimoclomol has demonstrated neuroprotective effects by promoting the clearance of protein aggregates that are characteristic of the disease .
- Improvement in Protein Activity : In vitro studies show that arimoclomol enhances GCase activity in fibroblasts from Gaucher disease patients, suggesting its potential to improve lysosomal function .
Gaucher Disease
In a study involving primary fibroblasts from Gaucher disease patients, arimoclomol was found to significantly enhance GCase activity. The treatment resulted in a dose-dependent increase in enzyme activity, comparable to that achieved with standard enzyme replacement therapy .
Treatment | GCase Activity Increase |
---|---|
Arimoclomol (400 µM) | Comparable to Cerezyme® |
Cerezyme® | Maximum activity at 0.5-1.0 U/mL |
Amyotrophic Lateral Sclerosis (ALS)
The ORARIALS-01 trial assessed the safety and efficacy of arimoclomol in ALS patients. Despite its neuroprotective properties observed in preclinical studies, the trial found no significant improvement in clinical outcomes compared to placebo over 76 weeks . Key findings include:
- CAFS Score : Mean scores were 0.51 for arimoclomol and 0.49 for placebo (p=0.62).
- Adverse Events : Higher rates of gastrointestinal adverse events were reported in the arimoclomol group (65% vs. 52% in placebo), leading to more treatment discontinuations .
Inclusion Body Myositis (IBM)
A pilot study on IBM indicated that while arimoclomol was safe and well-tolerated, it did not show statistically significant differences in functional outcomes compared to placebo after 20 months . The IBM Functional Rating Scale (IBMFRS) showed a decline of 3.25 points with arimoclomol versus 2.26 points with placebo (p=0.11).
Case Studies and Research Findings
Arimoclomol's biological activity has been further supported by various case studies and research findings:
- Gaucher Disease : A study demonstrated that arimoclomol increased mature GCase levels significantly across different genotypes, indicating its potential as a treatment for neuronopathic forms of the disease .
- Neurodegenerative Disorders : Research has shown that arimoclomol can cross the blood-brain barrier effectively, making it a viable candidate for treating neurological conditions associated with protein misfolding .
- Safety Profile : Across multiple studies involving different patient populations, arimoclomol has shown a generally favorable safety profile but with notable gastrointestinal side effects leading to treatment discontinuation in some cases .
Q & A
Basic Research Questions
Q. What is the proposed mechanism of action of arimoclomol citrate in neurodegenerative diseases?
Arimoclomol amplifies the heat shock response (HSR) by stabilizing heat shock factor 1 (HSF1), enhancing chaperone protein production (e.g., HSP70), and promoting clearance of misfolded proteins. Preclinical models demonstrate its ability to reduce protein aggregates in ALS and FTD pathology by improving proteostasis . Methodologically, in vitro assays (e.g., mutant VCP patient fibroblasts) and murine models (e.g., SOD1 ALS mice) are used to quantify HSR activation via Western blotting for HSP70 and histopathological analysis of protein aggregates .
Q. How is this compound synthesized, and what are its key structural features?
Arimoclomol is synthesized via regioselective O-alkylation of amidoxime intermediates derived from 3-cyanopyridine-N-oxide. Enantiomeric resolution is achieved using supercritical fluid chromatography (SFC), yielding the (R)-enantiomer (er >98:2) with citrate salt formulation for enhanced stability . Key structural elements include a chiral glycidyl ether backbone and a piperidine moiety critical for HSP co-induction .
Q. What pharmacokinetic (PK) parameters are critical for dosing arimoclomol in preclinical studies?
In mouse models, arimoclomol exhibits dose-proportional exposure with a half-life of ~2–4 hours and achieves cerebrospinal fluid (CSF) concentrations ~20% of plasma levels, confirming blood-brain barrier penetration . PK studies should monitor Cmax, AUC, and trough levels, particularly when administered at 200–400 mg TID to maintain plasma concentrations below 10 µM and avoid off-target kinase interactions (e.g., FGR kinases) .
Advanced Research Questions
Q. How should researchers address discrepancies between clinical trial outcomes, such as the failure in ALS versus success in NPC?
The ORARIALS-01 trial (NCT03491462) failed to meet primary endpoints in ALS (ALSFRS-R decline, survival), while NPC trials (NCT02612129) showed reduced disease progression using the 4DNPCCSS scale. Key factors include:
- Disease heterogeneity : SOD1 ALS represents <2% of cases, whereas NPC is a monogenic lysosomal disorder with defined biomarkers (e.g., cholesterol trafficking).
- Endpoint selection : NPC trials used domain-specific severity scales sensitive to small changes, while ALS trials rely on functional decline metrics prone to high variability .
- Trial duration : NPC open-label extensions (>48 months) captured long-term stabilization, whereas ALS trials were shorter (12 months) .
Q. What methodological considerations are essential for optimizing arimoclomol’s off-target pharmacology in cellular assays?
Arimoclomol binds promiscuously to FGR kinases and other targets at >10 µM, confounding mechanistic studies. Recommendations:
- Use concentrations ≤10 µM in cell-based assays.
- Include kinase profiling panels (e.g., Eurofins KinaseScan) to identify confounding interactions.
- Validate HSP induction via qPCR for HSPA1A/B and luciferase reporters under HSE promoters .
Q. How can real-world data (RWD) from expanded access programs (EAPs) supplement RCT findings for arimoclomol in NPC?
The U.S. EAP (NCT04316637) provided longitudinal data (up to 3 years) showing stable 5DNPCCSS scores in 94 patients. To harmonize RWD with RCTs:
- Apply propensity score matching to adjust for confounders (e.g., miglustat co-therapy).
- Use mixed-model repeated measures (MMRM) to compare natural history cohorts (e.g., ASIS-01) with treated patients .
Q. Contradictory Data Analysis
Q. Why did arimoclomol show efficacy trends in early ALS trials (NCT00706195) but fail in Phase III (NCT03491462)?
Early trials (n=24) focused on SOD1 ALS patients, showing a 66% reduction in disease progression. The Phase III trial included heterogeneous ALS populations (sporadic and familial), diluting treatment effects. Post hoc analyses suggest subgroup-specific benefits in SOD1 carriers, emphasizing the need for genetic stratification in future trials .
Q. Regulatory and Manufacturing Considerations
Q. What synthetic chemistry advancements support the scalable production of enantiopure this compound?
Recent patents (e.g., EP 3781230) detail stereospecific coupling of glycidyl intermediates using (−)-dibenzoyl-L-tartaric acid for chiral resolution. Process optimization reduced racemization during salt formation, achieving >99% purity for clinical batches .
Q. Long-Term Efficacy and Safety
Q. How is disease progression quantified in long-term arimoclomol studies for NPC?
The 4DNPCCSS scale (domains: ambulation, cognition, speech, fine motor) is validated for sensitivity. In the NPC-002 trial, arimoclomol-treated patients showed a 1.34-point reduction in annual progression vs. placebo (p=0.0537), with sustained effects over 48 months in open-label extensions .
Properties
IUPAC Name |
N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride;2-hydroxypropane-1,2,3-tricarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3.C6H8O7/c15-14(12-5-4-8-18(20)9-12)16-21-11-13(19)10-17-6-2-1-3-7-17;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-5,8-9,13,19H,1-3,6-7,10-11H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t13-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSENLDLUMVYRET-BTQNPOSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C[C@H](CON=C(C2=C[N+](=CC=C2)[O-])Cl)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368860-21-3 | |
Record name | Arimoclomol citrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368860213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arimoclomol Citrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARIMOCLOMOL CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q85FFY6179 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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